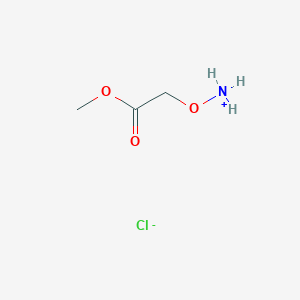

Methyl aminooxyacetate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

5940-07-8 |

|---|---|

Molecular Formula |

C3H8ClNO3 |

Molecular Weight |

141.55 g/mol |

IUPAC Name |

methyl 2-aminooxyacetate;hydrochloride |

InChI |

InChI=1S/C3H7NO3.ClH/c1-6-3(5)2-7-4;/h2,4H2,1H3;1H |

InChI Key |

OWANFDCZMBVHJB-UHFFFAOYSA-N |

SMILES |

COC(=O)CO[NH3+].[Cl-] |

Canonical SMILES |

COC(=O)CON.Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Mechanistic Investigations of Enzyme Modulation by Aminooxyacetate Derivatives

Fundamental Principles of Pyridoxal (B1214274) 5′-Phosphate Antagonism

A substantial number of enzymes, especially those that catalyze reactions involving amino acids, depend on pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, as a crucial cofactor. ebi.ac.uk Aminotransferases, for instance, utilize PLP to facilitate the transfer of an amino group from an amino acid to a keto acid. The catalytic cycle begins with the formation of an internal aldimine, or Schiff base, between the aldehyde group of PLP and the ε-amino group of a specific lysine (B10760008) residue within the enzyme's active site. ebi.ac.ukyoutube.com When a substrate amino acid enters the active site, it displaces the lysine to form a new, external aldimine with PLP. This new linkage is key to the subsequent catalytic steps. youtube.com

Aminooxyacetate and its derivatives function as general and potent antagonists of PLP-dependent enzymes. nih.govnih.gov Their inhibitory action stems from the high reactivity of their aminooxy group (-ONH2) toward the aldehyde group of PLP. They react to form a highly stable oxime linkage (C=N-O-). youtube.com This reaction effectively sequesters the PLP cofactor, preventing it from forming the necessary Schiff base with the incoming amino acid substrate. youtube.com This covalent modification traps the cofactor in an inactive state, leading to potent inhibition of the enzyme. Because this mechanism targets a common cofactor rather than a unique feature of a single enzyme, aminooxyacetate derivatives exhibit broad inhibitory activity across a wide range of PLP-dependent enzymes. nih.gov

Inhibitory Effects on Aminotransferase Enzymes

The general principle of PLP antagonism by aminooxyacetate derivatives leads to the inhibition of numerous aminotransferases. The specifics of these interactions, including the rate and selectivity of inhibition, vary between different enzymes.

Alanine (B10760859) Aminotransferase (ALT) Inhibition Mechanisms

Alanine aminotransferase (ALT), a key enzyme in gluconeogenesis and amino acid metabolism, is a known target of aminooxyacetate (AOA). nih.govyoutube.com Studies have demonstrated that AOA inhibits ALT activity in a dose-dependent manner. nih.govnih.gov The mechanism follows the fundamental principle of PLP antagonism, where AOA forms a stable complex with the PLP cofactor, rendering the enzyme inactive.

Research comparing its effect on different aminotransferases has revealed nuances in its inhibitory profile. In vitro studies using purified enzymes have shown that ALT is more sensitive to inhibition by AOA than aspartate aminotransferase (AST). wikipedia.orgnih.gov However, this selectivity can be reversed in a cellular context. In incubations with intact rat hepatocytes, AST was found to be more rapidly inactivated than ALT. wikipedia.orgnih.gov Further investigations in the carnivorous fish Sparus aurata showed that AOA inhibits both cytosolic and mitochondrial ALT activity in vitro, while primarily acting as an inhibitor of the cytosolic isoform in vivo. nih.govnih.gov It has also been suggested that the formation of adducts between AOA and enzyme substrates like pyruvate (B1213749) and α-ketoglutarate may contribute to the observed decrease in ALT activity. nih.gov

| Enzyme | Organism/System | AOA Concentration | Observed Inhibition | Source |

| Cytosolic ALT | Sparus aurata (in vitro) | 10 µM | 25% | nih.gov |

| Mitochondrial ALT | Sparus aurata (in vitro) | 10 µM | 55% | nih.gov |

| AST | Sparus aurata (in vitro) | ~1 mM | ~25% (Similar to 10 µM on ALT) | nih.gov |

Aspartate Aminotransferase (AST) Inhibition Mechanisms

Aspartate aminotransferase (AST), which exists as both mitochondrial and cytoplasmic isoenzymes, is also strongly inhibited by aminooxyacetate. nih.gov AOA has been shown to be an inadequate differential inhibitor, meaning it does not selectively inhibit one isoenzyme over the other. nih.gov The inhibition mechanism is rooted in its function as a PLP antagonist and is critical in disrupting the malate-aspartate shuttle, a key pathway for transferring reducing equivalents into the mitochondria. By inhibiting AST, AOA prevents the reoxidation of cytosolic NADH, which can impair the cell's ability to utilize pyruvate from glycolysis. nih.gov

In studies with intact rat hepatocytes, aminooxyacetate was observed to inactivate AST more rapidly than ALT, despite ALT showing higher sensitivity in purified enzyme assays. wikipedia.orgnih.gov In rat brain slices, AOA at concentrations of 100-1000 µM was found to almost completely abolish AST activity, leading to a decreased release of the neurotransmitter glutamate (B1630785), for which AST is a synthetic enzyme. wikipedia.org

Gamma-Aminobutyric Acid Transaminase (GABA-T) Inhibition Kinetics

Gamma-aminobutyric acid transaminase (GABA-T) is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. frontiersin.org As a PLP-dependent enzyme, it is a prime target for inhibitors like aminooxyacetate, which, by increasing GABA levels, can modulate neuronal activity. The inhibition of GABA-T by AOA is potent and has been studied across various models.

Kinetic studies in rat brain regions demonstrated that the degree of GABA-T inhibition is dose-dependent. A high intraperitoneal dose was shown to cause a total and rapid inhibition of the enzyme across all brain regions studied, leading to a swift accumulation of GABA. Lower doses, however, resulted in significant regional differences in the extent of inhibition. The availability of the crystal structure of Escherichia coli GABA-T bound to aminooxyacetate provides a precise, atomic-level view of the inhibitory mechanism, confirming the formation of a covalent adduct with the PLP cofactor within the enzyme's active site.

| Inhibitor | Enzyme | System | Kinetic Parameter | Value | Source |

| Aminooxyacetic Acid | GABA-T | Rat Brain (in vivo) | Inhibitory Dose | High dose leads to total inhibition | |

| gamma-vinyl GABA | GABA-T (Pseudomonas fluorescens) | Ki | 26 ± 3 mM | ||

| Taurine | GABA-T (Pseudomonas fluorescens) | Ki | 68 ± 7 mM |

Ornithine Aminotransferase (OAT) Inactivation Pathways

Ornithine aminotransferase (OAT) is a mitochondrial PLP-dependent enzyme that plays a crucial role in the metabolism of ornithine, proline, and glutamate. youtube.com Inhibition of OAT has been explored as a therapeutic strategy for conditions like hepatocellular carcinoma, where the enzyme is overexpressed.

Aminooxyacetate itself is a known inhibitor of OAT, with studies in rats showing almost complete inhibition at a concentration of 0.2 mM. youtube.com Mechanistic investigations into more complex aminooxyacetate derivatives have uncovered diverse and intricate inactivation pathways. For example, certain cyclopentane-based derivatives have been shown to act as mechanism-based inactivators that proceed through an enamine mechanism. In this pathway, the inhibitor initially binds like a substrate, but is then converted by the enzyme into a reactive species that forms a covalent bond, leading to irreversible inactivation. In contrast, other fluorinated derivatives inactivate OAT through a different pathway involving fluoride (B91410) ion elimination, which generates a highly reactive intermediate that subsequently modifies the enzyme. These findings highlight how structural modifications to the aminooxyacetate backbone can lead to distinct and highly specific inactivation mechanisms beyond simple PLP sequestration.

Phenylalanine Aminotransferase Inhibition Characteristics

Phenylalanine aminotransferase, also known as aromatic amino acid aminotransferase, is a PLP-dependent enzyme that catalyzes the reversible transamination of phenylalanine to phenylpyruvic acid. This reaction is a key step in the metabolism of aromatic amino acids. nih.gov

As a PLP-dependent enzyme, phenylalanine aminotransferase is a theoretical target for general aminotransferase inhibitors like aminooxyacetate and its derivatives. ebi.ac.uk The mechanism of inhibition is expected to follow the fundamental principle of PLP antagonism, where the aminooxy group of the inhibitor forms a stable oxime with the PLP cofactor, thereby inactivating the enzyme. However, while the function of this enzyme is well-established, specific and detailed kinetic studies or inhibition characteristics for its interaction with methyl aminooxyacetate hydrochloride are not extensively described in the reviewed scientific literature. The inhibition of a related enzyme, tyrosine aminotransferase, by the inhibitor phenelzine (B1198762) has been reported with an IC50 of 50 µM, demonstrating that aromatic aminotransferases are susceptible to this class of inhibitors.

General Mechanisms of Broad-Spectrum Aminotransferase Inhibition

Aminooxyacetate derivatives, including this compound, are recognized as potent, broad-spectrum inhibitors of aminotransferases, a class of enzymes crucial for amino acid metabolism. patsnap.com These enzymes, also known as transaminases, catalyze the transfer of an amino group from an amino acid to an α-keto acid, a fundamental step in the synthesis and degradation of amino acids. patsnap.com The two most prominent aminotransferases are Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), which are central to nitrogen metabolism and energy production. patsnap.com

The inhibitory action of aminooxyacetate derivatives stems from their interaction with pyridoxal-5'-phosphate (PLP), a vital coenzyme for nearly all aminotransferases. researchgate.netbiointerfaceresearch.com In its active state, the PLP coenzyme is bound to the enzyme's active site through an imine linkage with the amino group of a conserved lysine residue. researchgate.net Aminooxyacetate compounds function as inhibitors by targeting this PLP cofactor. researchgate.net The mechanism typically involves the formation of a stable, often irreversible, complex with the aldehyde group of PLP. researchgate.net This binding prevents the enzyme from interacting with its natural amino acid and α-keto acid substrates, thereby blocking the transamination reaction. patsnap.com

Depending on the specific derivative and the enzyme, the inhibition can be competitive, where the inhibitor vies with the substrate for the active site, or it can be an irreversible, "suicide" inhibition where a covalent bond is formed, permanently inactivating the enzyme. patsnap.comresearchgate.net For instance, the interaction of aminooxyacetic acid (AOAA) with human kynurenine (B1673888) aminotransferase-I, another PLP-dependent enzyme, has been shown to support this direct binding mechanism. researchgate.net An alternative, though related, mechanism involves the formation of a catalytically inert form of the PLP cofactor known as pyridoxamine-5'-phosphate (PMP). researchgate.net By disrupting the catalytic cycle of PLP-dependent enzymes, aminooxyacetate derivatives effectively halt a wide range of metabolic pathways reliant on transamination.

Modulation of Specific Metabolic Pathway Enzymes

Cystathionine (B15957) β-synthase (CBS) is a key PLP-dependent enzyme in the transsulfuration pathway, which channels homocysteine away from the methionine cycle and towards the biosynthesis of cysteine. nih.gov A critical function of CBS is the production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with diverse physiological roles. nih.gov Aminooxyacetic acid (AOAA), a compound closely related to this compound, is a well-characterized inhibitor of CBS. nih.govnih.gov

The inhibition of CBS by AOAA directly impacts the biogenesis of H₂S. nih.gov Mechanistic studies have revealed that AOAA binds to the enzyme, interfering with its catalytic activity. nih.gov This inhibition has significant consequences, as aberrant CBS activity and the resulting overproduction of H₂S are implicated in the pathophysiology of various diseases. nih.govnih.gov Therefore, the pharmacological inhibition of CBS by aminooxyacetate derivatives serves as a critical tool for studying the roles of H₂S in cellular processes and represents a potential therapeutic strategy for conditions linked to its dysregulation. nih.govnih.gov The interaction effectively curtails the enzyme's ability to condense homocysteine with serine, the first step in the pathway leading to both cysteine and H₂S production. nih.gov

| Enzyme | Inhibitor | Pathway Affected | Consequence of Inhibition |

| Cystathionine β-Synthase (CBS) | Aminooxyacetic Acid (AOAA) | Transsulfuration / H₂S Biogenesis | Reduced production of hydrogen sulfide (H₂S) and cysteine. |

Cysteine synthase (CS), also known as O-acetylserine (thiol)-lyase, is the enzyme responsible for the final step in the biosynthesis of cysteine in many organisms. It catalyzes the reaction between O-acetylserine (OAS) and a sulfide source. While direct studies on the inhibition of Cysteine Synthase by this compound are limited, the known broad-spectrum activity of aminooxyacetate derivatives against PLP-dependent enzymes suggests a high likelihood of perturbation.

In the protozoan parasite Entamoeba histolytica, for example, cysteine synthase has been shown to synthesize S-methylcysteine from methanethiol (B179389) and O-acetylserine, highlighting its role in sulfur-containing amino acid metabolism. nih.gov L-cysteine deprivation in this organism leads to a significant accumulation of O-acetylserine, the substrate for CS, indicating a bottleneck at this enzymatic step. nih.gov Given that aminooxyacetates are general inhibitors of PLP-dependent enzymes, it is plausible that they perturb CS activity, thereby affecting the de novo synthesis of cysteine and related metabolic pathways that depend on this crucial amino acid.

Phenylalanine ammonia-lyase (PAL) is a pivotal enzyme in the phenylpropanoid pathway in plants and some microorganisms. wikipedia.org It catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia, the first committed step in the biosynthesis of a vast array of secondary metabolites, including flavonoids, lignins, and phenylpropanoids. wikipedia.org

Research using suspension-cultured soybean cells has demonstrated that 2-aminooxyacetic acid (AOA), a related aminooxyacetate, acts as a competitive inhibitor of PAL in vitro. nih.gov More interestingly, in vivo studies showed that the addition of AOA to the cell cultures prevented the expected increase in PAL activity during growth. nih.gov This suggests that AOA not only inhibits the enzyme's function directly but also interferes with its formation. nih.gov Despite the effective blockage of PAL activity within the cells, this inhibition did not lead to a significant accumulation of the substrate, L-phenylalanine, in soybean cell extracts, indicating complex regulatory feedback within the metabolic network. nih.gov

| Enzyme | Inhibitor | Organism/System Studied | Type of Inhibition |

| Phenylalanine Ammonia-Lyase (PAL) | 2-Aminooxyacetic Acid (AOA) | Soybean (Glycine max) cell cultures | Competitive (in vitro); Prevents enzyme formation (in vivo) |

Impact on Redox Shuttles and Related Enzyme Systems

The malate-aspartate shuttle (MAS) is an essential biochemical system for transporting reducing equivalents, in the form of electrons from cytosolic NADH, across the impermeable inner mitochondrial membrane. nih.govwikipedia.org This process is vital for allowing the mitochondrial electron transport chain to utilize NADH generated during glycolysis, thereby contributing significantly to cellular ATP production. wikipedia.orge-century.us

Aminooxyacetic acid (AOAA) is a widely used and potent inhibitor of the malate-aspartate shuttle. nih.gove-century.usnih.gov The shuttle's operation is dependent on several enzymes, most notably aspartate aminotransferase (AST), which exists in both mitochondrial and cytosolic isoforms. e-century.us AOAA exerts its inhibitory effect by targeting and inactivating AST, a PLP-dependent enzyme. e-century.usresearchgate.net By inhibiting AST, AOAA effectively breaks the cycle that allows for the transfer of reducing equivalents. nih.gov

The consequences of MAS inhibition are profound. It prevents the reoxidation of cytosolic NADH by the mitochondria, leading to a significant negative shift in the cytosolic NAD+/NADH redox potential. nih.gov This disruption impairs the ability of mitochondria to utilize pyruvate derived from glycolysis, forcing a reliance on other substrates and increasing the lactate (B86563)/pyruvate ratio. nih.gov In isolated nerve terminals, this inhibition of the MAS by AOAA has been shown to limit respiratory capacity and lower ATP/ADP ratios to an extent comparable to glucose deprivation, effectively inducing a state of functional "hypoglycemia". nih.gov

| Shuttle System | Key Enzyme Inhibited | Inhibitor | Metabolic Consequence |

| Malate-Aspartate Shuttle (MAS) | Aspartate Aminotransferase (AST) | Aminooxyacetic Acid (AOAA) | Blocks transfer of cytosolic NADH reducing equivalents into mitochondria, impairs glycolysis-linked respiration, and lowers ATP levels. nih.govnih.gov |

Associated Alterations in NADH/NAD+ Ratios

Aminooxyacetate derivatives, most notably Aminooxyacetic acid (AOA), have been subjects of significant research due to their profound effects on cellular metabolism, particularly on the modulation of the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to nicotinamide adenine dinucleotide (NAD+) ratio. This ratio is a critical indicator of the cell's redox state and plays a pivotal role in regulating energy metabolism. The primary mechanism by which aminooxyacetate derivatives exert their influence on the NADH/NAD+ balance is through the inhibition of the malate-aspartate shuttle.

The malate-aspartate shuttle is a crucial biochemical pathway that facilitates the translocation of reducing equivalents from NADH produced in the cytosol, primarily during glycolysis, into the mitochondrial matrix. nih.gov Since the inner mitochondrial membrane is impermeable to NADH, this shuttle is essential for the mitochondrial oxidation of cytosolic NADH, a process that is vital for maintaining a high cytosolic NAD+ concentration and for cellular ATP production through oxidative phosphorylation. nih.gov

Aminooxyacetic acid, a well-characterized inhibitor of pyridoxal phosphate-dependent enzymes, effectively blocks the malate-aspartate shuttle. nih.gov This inhibition prevents the reoxidation of cytosolic NADH by the mitochondria, leading to an accumulation of NADH in the cytosol and a corresponding decrease in the cytosolic NAD+ concentration. nih.gov Consequently, this shifts the cytosolic NADH/NAD+ ratio towards a more reduced state.

The impact of aminooxyacetate on cellular bioenergetics extends to ATP production. By impeding the transfer of NADH-derived electrons into the mitochondrial electron transport chain, aminooxyacetate can limit the cell's capacity for aerobic respiration and ATP synthesis. nih.gov Studies have shown that while glycolysis may be inhibited, in certain cell types like classically activated M1 macrophages, treatment with aminooxyacetic acid can lead to a dose-dependent increase in cellular ATP levels, suggesting a complex interplay of metabolic reprogramming. nih.gov

Detailed research findings have quantified the effects of aminooxyacetic acid on the cytosolic NAD+/NADH ratio. For instance, in 293AD CaSR cells, the cytosolic NAD+/NADH ratio was observed to change significantly in the presence of aminooxyacetic acid, highlighting its direct impact on the cellular redox state.

Table 1: Effect of Aminooxyacetic Acid (AOAA) on Cytosolic NAD+/NADH Ratio in 293AD CaSR Cells

| Treatment Condition | Cytosolic NAD+/NADH Ratio |

|---|---|

| Low CaCl₂ (0.4 mM) | ~220 |

| High CaCl₂ (1.4-1.8 mM) | ~130 |

| High CaCl₂ + AOAA (2 mM) | ~210 |

Data is estimated from graphical representations in the source study and presented to illustrate the relative changes.

Furthermore, the influence of aminooxyacetic acid on macrophage metabolism demonstrates its dose-dependent effects on ATP levels, which are intrinsically linked to the NADH/NAD+ balance.

Table 2: Dose-Dependent Effect of Aminooxyacetic Acid (AOAA) on ATP Levels in Classically Activated M1 Macrophages

| AOAA Concentration | Cellular ATP Levels (Relative Units) |

|---|---|

| 0 mmol/L | ~1.0 |

| 1 mmol/L | ~1.5 |

| 5 mmol/L | ~2.0 |

Data is derived from graphical representations in the source study to show the trend. nih.gov

Functional Interrogations in Cellular and Subcellular Metabolic Pathways

Glucose Metabolism Perturbations and Energy Homeostasis

Methyl aminooxyacetate hydrochloride instigates significant shifts in glucose metabolism and cellular energy balance. By inhibiting key enzymatic reactions, it directly and indirectly influences the flux through glycolysis, gluconeogenesis, and the pentose phosphate pathway.

Glycolytic Flux Modulation

This compound, through its active component aminooxyacetate (AOA), has been shown to modulate glycolytic flux. In certain cellular contexts, such as in classically activated M1 macrophages, AOA treatment has been observed to inhibit glycolysis. This effect is evidenced by a decrease in the extracellular acidification rate (ECAR), a key indicator of glycolytic activity. The inhibition of glycolysis by AOA can lead to a functional 'hypoglycemia' in specific cell types, such as nerve terminals, by preventing the mitochondria from utilizing pyruvate (B1213749) derived from glycolysis. This occurs because AOA inhibits the malate-aspartate shuttle, which is crucial for the reoxidation of cytosolic NADH produced during glycolysis.

In studies with ascites tumor cells, the effects of certain amino acids on glycolysis were prevented by amino-oxyacetate, indicating that transamination is a necessary step for these effects. This suggests that AOA's impact on glycolysis is intertwined with amino acid metabolism.

Gluconeogenesis Pathway Regulation

The regulation of gluconeogenesis, the synthesis of glucose from non-carbohydrate sources, is significantly impacted by this compound. As an inhibitor of transaminases, AOA blocks essential steps in the gluconeogenic pathway, particularly when lactate (B86563) is the substrate. In isolated chicken hepatocytes, AOA has been shown to inhibit gluconeogenesis from lactate. This inhibition is accompanied by a significant increase in the lactate-to-pyruvate ratio, indicating a blockage in the metabolic pathway. The inhibitory effect of AOA on gluconeogenesis is attributed to its disruption of the malate-aspartate shuttle, which is necessary for the transfer of reducing equivalents from the cytosol to the mitochondria.

Interestingly, in the same study, oleate was found to largely relieve the inhibition of gluconeogenesis by AOA in chicken hepatocytes, but not in rat hepatocytes, suggesting species-specific differences in the metabolic response to AOA.

Pentose Phosphate Pathway Interplay

The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis, responsible for generating NADPH and the precursors for nucleotide synthesis. While direct and extensive research on the effects of this compound on the PPP is limited, some studies provide insights into its potential interplay.

In a study involving lipopolysaccharide and interferon-gamma stimulated bone marrow-derived macrophages, treatment with aminooxyacetic acid (AOAA) influenced the gene expression of key enzymes in glucose catabolism. Specifically, the expression of glucose-6-phosphate dehydrogenase (G6PDH) and 6-phosphogluconate dehydrogenase (6PGDH), the rate-limiting enzymes of the oxidative branch of the PPP, were measured. Although the results in this particular context did not show a significant difference with AOAA treatment, it points to the potential for this compound to interact with the regulation of the PPP. Given that the PPP branches from glycolysis at the level of glucose-6-phosphate, any significant alteration in glycolytic flux by AOA could theoretically impact the entry of substrates into the PPP.

Amino Acid and Nitrogen Metabolism Dynamics

Glutamine Metabolism and Biosynthesis Pathway Interventions

Glutamine is a critical nutrient for many rapidly proliferating cells, serving as a key source of both carbon and nitrogen. AOA has been investigated as a therapeutic agent to target glutamine metabolism, particularly in the context of cancer. By inhibiting transaminases, AOA disrupts the conversion of glutamine to other essential metabolites.

In breast cancer cell lines, AOA treatment led to a depletion of aspartic acid and alanine (B10760859). This depletion can cause cell-cycle arrest and trigger apoptotic cell death through the endoplasmic reticulum stress-mediated pathway. The cytotoxic effects of AOA are often more pronounced in cells that are highly dependent on glutamine for their growth and survival.

Alanine and Glutamate (B1630785) Pool Homeostasis

As a potent transaminase inhibitor, this compound directly affects the homeostasis of alanine and glutamate pools. Transaminases catalyze the reversible transfer of an amino group between an amino acid and an alpha-keto acid. For instance, alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are crucial for the interconversion of alanine, glutamate, pyruvate, and aspartate.

Effects on Specific Amino Acid Metabolic Pathways (e.g., Tryptophan, Purine, Tyrosine)

This compound, through its active component aminooxyacetate (AOA), functions as a general inhibitor of pyridoxal (B1214274) phosphate (PLP)-dependent enzymes. This broad-spectrum inhibition has significant implications for various amino acid metabolic pathways that rely on PLP as a cofactor for key enzymatic reactions.

Tryptophan Metabolism: The catabolism of tryptophan predominantly occurs via the kynurenine (B1673888) pathway, which involves several PLP-dependent enzymes. One such family of enzymes is the kynurenine aminotransferases (KATs), which catalyze the transamination of kynurenine to form kynurenic acid, a neuroactive metabolite. nih.govresearchgate.net Aminooxyacetate has been identified as a potent inhibitor of KAT-I. nih.gov This inhibition is due to the reaction of the O-alkylhydroxylamine moiety of AOA with the PLP cofactor, forming an irreversible oxime, which inactivates the enzyme. nih.gov The inhibition of KAT enzymes can significantly alter the balance of neuroactive metabolites in the kynurenine pathway.

| Inhibitor | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Aminooxyacetate (AOAA) | 13.1 | Irreversible formation of an oxime with the PLP cofactor |

Purine Metabolism: The direct effects of this compound on the de novo synthesis or salvage pathways of purines are not extensively documented in the current scientific literature. Major inhibitors of purine synthesis, such as methotrexate, act on folate-dependent enzymes, a different class of enzymes than those targeted by aminooxyacetate.

Regulation of Homocysteine and Sulfur Amino Acid Pathways

The metabolism of homocysteine and other sulfur-containing amino acids is critically dependent on PLP-dependent enzymes, particularly in the transsulfuration pathway. This pathway converts homocysteine to cysteine and is essential for maintaining sulfur balance and producing important metabolites like glutathione (B108866).

Key enzymes in this pathway, cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE), are both PLP-dependent. Aminooxyacetate has been shown to be an inhibitor of both CBS and CSE. The inhibition of these enzymes by aminooxyacetate can lead to a blockage in the transsulfuration pathway, resulting in an accumulation of homocysteine and a depletion of downstream products like cysteine. This disruption can have significant cellular consequences due to the cytotoxic potential of elevated homocysteine levels and the importance of cysteine for protein synthesis and antioxidant defense.

| Enzyme | Inhibitor | Reported Effect |

|---|---|---|

| Cystathionine β-synthase (CBS) | Aminooxyacetate | Inhibition |

| Cystathionine γ-lyase (CSE) | Aminooxyacetate | Inhibition |

Cellular Bioenergetics and ATP Level Modulation

This compound exerts a profound influence on cellular bioenergetics, primarily through the inhibitory action of aminooxyacetate on the malate-aspartate shuttle. nih.gov This shuttle is a crucial mechanism for the transfer of reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidation by the electron transport chain, a process vital for ATP production.

By inhibiting aspartate aminotransferase, a key PLP-dependent component of this shuttle, aminooxyacetate effectively prevents the reoxidation of cytosolic NADH by the mitochondria. nih.gov This disruption leads to an impairment of mitochondrial respiration, particularly when cells are reliant on glycolysis for energy. The consequence is a significant decrease in the cellular ATP/ADP ratio, mimicking a state of hypoglycemia at the cellular level. nih.gov This energy-deprived state can trigger a cascade of downstream cellular stress responses.

Impact on Key Metabolic Intermediates (e.g., Lactate, Pyruvate)

The inhibition of the malate-aspartate shuttle by aminooxyacetate directly impacts the balance of key metabolic intermediates derived from glycolysis, notably lactate and pyruvate. With the mitochondrial pathway for NADH reoxidation blocked, the cell becomes increasingly dependent on the conversion of pyruvate to lactate to regenerate NAD+ in the cytosol, a step necessary for the continuation of glycolysis.

This metabolic shift leads to a significant increase in the lactate-to-pyruvate ratio within the cell. The accumulation of lactate is a hallmark of the bioenergetic dysfunction induced by aminooxyacetate. This alteration in the metabolic profile reflects the cell's attempt to compensate for the impaired mitochondrial function and maintain some level of ATP production through anaerobic glycolysis.

| Metabolic Parameter | Observed Effect of Aminooxyacetate | Underlying Mechanism |

|---|---|---|

| ATP Levels | Significant Depletion | Inhibition of the malate-aspartate shuttle, leading to impaired mitochondrial respiration. nih.gov |

| Lactate Content | Significant Increase | Increased reliance on anaerobic glycolysis for NAD+ regeneration due to blocked mitochondrial NADH reoxidation. nih.gov |

| Lactate/Pyruvate Ratio | Increase | Shift in cellular redox state towards a more reduced cytosol. |

Applications As a Research Tool in Experimental Biological Models

In Vitro Cellular Model Systems

The controlled environment of in vitro cell cultures provides an ideal platform to investigate the direct effects of methyl aminooxyacetate hydrochloride on cellular processes.

In studies utilizing the C6 glioma cell line, aminooxyacetate (AOA), the active component of this compound, has been shown to function as an inhibitor of the malate-aspartate shuttle (MAS). This inhibition leads to a cascade of metabolic consequences within the glioma cells. Research has demonstrated that AOA treatment results in decreased intracellular ATP levels, alterations in the cell cycle, and an increase in both apoptosis and necrosis. ashpublications.org Notably, these toxic effects were observed in C6 glioma cells but not in primary astrocyte cultures, suggesting a selective vulnerability of the cancer cells. ashpublications.org

A key finding is that AOA decreases the glycolytic rate and the levels of extracellular lactate (B86563) and pyruvate (B1213749) in C6 cells without affecting the mitochondrial membrane potential. ashpublications.org The cytotoxic effects of AOA on C6 glioma cells can be completely rescued by the addition of pyruvate, indicating that the primary mechanism of action is the disruption of glycolysis maintenance rather than a direct impact on mitochondrial energy production. ashpublications.org This highlights the critical role of the malate-aspartate shuttle in sustaining the high glycolytic rates characteristic of cancer cells, a phenomenon known as the Warburg effect.

Table 1: Effects of Aminooxyacetate (AOA) on C6 Glioma Cells

| Parameter | Observation | Reference |

|---|---|---|

| Intracellular ATP Levels | Decreased | ashpublications.org |

| Cell Cycle | Altered | ashpublications.org |

| Apoptosis and Necrosis | Increased | ashpublications.org |

| Glycolytic Rate | Decreased | ashpublications.org |

| Extracellular Lactate | Decreased | ashpublications.org |

| Extracellular Pyruvate | Decreased | ashpublications.org |

| Mitochondrial Membrane Potential | Unaffected | ashpublications.org |

In the context of colorectal cancer, research has focused on aminooxyacetate (AOA) as an inhibitor of cystathionine (B15957) β-synthase (CBS), an enzyme implicated in tumor-promoting hydrogen sulfide (B99878) (H2S) biosynthesis. In HCT116 and HT29 colon cancer cell lines, AOA has been shown to inhibit cell viability in a concentration-dependent manner. science.gov

A significant area of investigation has been the potential of AOA to sensitize cancer cells to conventional chemotherapeutic agents. Studies have demonstrated that AOA significantly reduces the IC50 values of oxaliplatin (B1677828) in both HCT116 and HT29 cells. science.gov This sensitizing effect is attributed to an increase in oxaliplatin-induced apoptosis, characterized by enhanced caspase cascade activation. science.gov Mechanistically, AOA was found to amplify the levels of reactive oxygen species (ROS) induced by oxaliplatin and to attenuate the synthesis of glutathione (B108866) (GSH), a key antioxidant, thereby impairing the detoxification of ROS. science.gov

Furthermore, novel prodrugs of AOA have been developed and tested on HCT116 cells. One such prodrug, YD0251 (the isopropyl ester derivative of AOA), exhibited improved antiproliferative efficacy compared to AOA itself. researchgate.net

Table 2: Research Findings of Aminooxyacetate (AOA) in Colorectal Cancer Cell Lines

| Cell Line(s) | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|

| HCT116, HT29 | AOA inhibits cell viability. | Concentration-dependent inhibition. | science.gov |

| HCT116, HT29 | AOA sensitizes cells to oxaliplatin, reducing its IC50 value. | Increased apoptosis, enhanced caspase activation. | science.gov |

| HCT116, HT29 | AOA potentiates oxaliplatin-induced ROS levels. | Attenuation of glutathione (GSH) synthesis, leading to decreased ROS detoxification. | science.gov |

Research on the direct effects of this compound or aminooxyacetate (AOA) on THP-1 macrophage cell line models is limited. However, some studies provide indirect evidence of its activity. In one study investigating S-persulfidation in activated THP-1 derived macrophages, AOA, used as a cystathionine β-synthase (CBS) inhibitor, was found to have only minor effects on protein persulfidation compared to other inhibitors. nih.gov

Another study examining the energy source dependency of various leukemia cell lines found that THP-1 cells were relatively insensitive to AOA treatment compared to the HL-60 cell line, which showed high sensitivity. ashpublications.org This suggests that the glutaminolytic pathway, which is targeted by AOA, may be less critical for the survival of THP-1 cells compared to other leukemia cell types. ashpublications.org

Derivatives of α-aminooxyacetic acid have been investigated for their efficacy against Mycobacterium tuberculosis residing within THP-1 human macrophages, demonstrating the potential for this class of compounds to be used in infectious disease research within this cell model. researchgate.net

Breast Cancer:

In breast cancer research, aminooxyacetate (AOA) has been investigated as a therapeutic agent targeting glutamine metabolism, particularly in tumors with c-MYC overexpression. A direct correlation has been established between c-MYC overexpression, glutamine dependence, and sensitivity to AOA in a majority of breast cancer cell lines. ashpublications.orgresearchgate.net

The mechanism of AOA-induced cell death in breast cancer cells involves the depletion of aspartic acid and alanine (B10760859), which leads to S-phase cell-cycle arrest. ashpublications.orgresearchgate.net This depletion of essential amino acids subsequently activates the endoplasmic reticulum (ER) stress-mediated pathway, culminating in apoptotic cell death. ashpublications.orgresearchgate.net AOA has been shown to inhibit the growth of various breast cancer cell lines, including SUM159, SUM149, and MCF-7. ashpublications.org

Endometrial Cancer:

Table 3: Summary of Aminooxyacetate (AOA) Research in Breast Cancer Cell Lines

| Finding | Mechanism | Cell Lines | Reference |

|---|---|---|---|

| AOA sensitivity correlates with c-MYC overexpression. | Inhibition of glutaminolysis, a pathway often upregulated by c-MYC. | Various breast cancer cell lines. | ashpublications.orgresearchgate.net |

| AOA induces S-phase cell-cycle arrest. | Depletion of aspartic acid and alanine. | Breast cancer cell lines. | ashpublications.orgresearchgate.net |

| AOA triggers apoptosis. | Activation of the endoplasmic reticulum (ER) stress-mediated pathway. | Breast cancer cell lines. | ashpublications.orgresearchgate.net |

Studies using primary cultures of astrocytes have been instrumental in elucidating the differential metabolic effects of aminooxyacetate (AOA) compared to its effects on cancer cells. In primary astrocyte cultures, AOA did not affect cell survival, in stark contrast to its effects on C6 glioma cells. ashpublications.org

Research on the energy metabolism in cultured rat brain astrocytes revealed that AOA, by inhibiting the malate-aspartate shuttle and other transaminase reactions, significantly alters the utilization of various energy substrates. researchgate.net In astrocytes, AOA was found to decrease the rate of glutamine oxidation five-fold, which is consistent with glutamine entering the TCA cycle via transamination. researchgate.net Conversely, AOA increased the rate of 14CO2 production from labeled glucose by four-fold, suggesting that the inhibition of alanine biosynthesis profoundly impacts glucose utilization in these cells. researchgate.net The oxidation of lactate and 3-hydroxybutyrate (B1226725) was also increased in the presence of AOA. researchgate.net These findings underscore the complex and cell-type-specific role of transaminases in brain energy metabolism.

Table 4: Effects of Aminooxyacetate (AOA) on Primary Astrocyte Cultures

| Parameter | Observation | Reference |

|---|---|---|

| Cell Survival | Unaffected | ashpublications.org |

| Glutamine Oxidation | Decreased (5-fold) | researchgate.net |

| Glucose Oxidation | Increased (4-fold) | researchgate.net |

| Lactate Oxidation | Increased (36%) | researchgate.net |

Ex Vivo Tissue and Organ Explant Studies

Ex vivo studies, which utilize fresh tissue or organ explants, offer a bridge between in vitro and in vivo research by maintaining the three-dimensional architecture and cellular heterogeneity of the original tissue.

In the context of colorectal cancer, ex vivo assessments have been conducted on tumor xenografts from mice treated with aminooxyacetate (AOA) prodrugs. researchgate.net In these studies, HCT116 cells were used to establish tumor xenografts in mice. Following in vivo treatment with AOA prodrugs, tumor and liver tissues were harvested for ex vivo analysis of cystathionine β-synthase (CBS) activity. researchgate.net These experiments revealed that while treatment with AOA itself had no effect on tumor CBS activity ex vivo, some of its esterase-cleavable prodrugs were effective at inhibiting the enzyme in the harvested tumor tissue. researchgate.net This highlights the utility of ex vivo models for validating the target engagement of novel therapeutic compounds in a more physiologically relevant setting.

Plant Biological Research Applications

This compound and its related compound, aminooxyacetic acid (AOA), have been pivotal in advancing our understanding of plant physiology. By selectively inhibiting key enzymes, these compounds allow researchers to dissect intricate biochemical pathways.

Modulation of Plant Metabolic Processes (e.g., Ethylene (B1197577) Production)

One of the most well-documented applications of aminooxyacetate (AOA) in plant research is its role as a potent inhibitor of ethylene biosynthesis. Ethylene, a gaseous plant hormone, is involved in a myriad of developmental processes and stress responses. AOA specifically targets and inhibits the activity of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a critical enzyme in the ethylene production pathway. nih.govcas.cz This inhibition effectively curtails the synthesis of ACC, the immediate precursor to ethylene. nih.gov

The inhibitory effect of AOA on ethylene production has been demonstrated across various plant species. For instance, in studies with mung bean hypocotyls, AOA was shown to effectively inhibit indole-3-acetic acid (IAA)-dependent ethylene production. The concentration of AOA that resulted in a 50% inhibition of this process was estimated to be 7 µM. researchgate.net Similarly, in tomato plants subjected to anaerobic root stress, AOA was found to inhibit the synthesis and export of ACC from the roots, thereby reducing ethylene production in the shoots. nih.gov

Table 1: Effect of Aminooxyacetate (AOA) on Ethylene Production in Mung Bean Hypocotyls

| AOA Concentration (µM) | Inhibition of IAA-dependent Ethylene Production |

| 0 | Baseline |

| 5 | Partial Inhibition |

| 10 | Significant Inhibition |

| 30 | Strong Inhibition |

| Data based on qualitative descriptions from research findings. |

This targeted inhibition allows researchers to study the physiological roles of ethylene in various plant processes by observing the effects of its absence.

Interactions in Plant-Pathogen Systems and Plant Defense Mechanisms

The modulation of ethylene synthesis by compounds like aminooxyacetate has significant implications for understanding plant-pathogen interactions and defense mechanisms. Plant defense responses are complex and often involve the interplay of various signaling molecules, including hormones like ethylene and salicylic (B10762653) acid. aminoa.co.uk Pathogenic microorganisms, such as the bacterium Pseudomonas syringae, have evolved mechanisms to manipulate host hormone signaling to their advantage. duke.edu

Amino acids and their derivatives can act as signaling molecules that trigger plant defense responses. aminoa.co.uk These responses can include the strengthening of plant cell walls through the synthesis of lignin (B12514952) and phenolic compounds, making them more resistant to pathogen penetration. aminoa.co.uk The production of antimicrobial compounds and pathogenesis-related (PR) proteins are also key components of the plant immune system. aminoa.co.uk

Given that AOA inhibits ethylene production, a hormone known to be involved in defense signaling, it serves as a tool to investigate the specific role of ethylene in resistance to different types of pathogens. For example, some pathogens are sensitive to ethylene-mediated defenses, while others may even exploit ethylene signaling to promote disease. By blocking ethylene synthesis with AOA, researchers can dissect the ethylene-dependent and -independent defense pathways. For instance, the resistance of certain plants to fungal pathogens can be influenced by the balance of defense hormones, and AOA can help elucidate the contribution of ethylene in this hormonal crosstalk. aminoa.co.uk

Impact on Photosynthetic Pigment Biosynthesis (e.g., Chlorophyll (B73375) Accumulation)

Research has indicated that inhibitors of ethylene biosynthesis, such as aminooxyacetate, can influence the accumulation of photosynthetic pigments like chlorophyll. In a study on the in vitro culture of banana shoots, the application of AOA led to a notable increase in the total chlorophyll content of the leaves. mdpi.com Specifically, the presence of AOA in the culture medium resulted in a 35% increase in leaf chlorophyll content compared to control plants. This suggests a potential link between ethylene levels and the regulation of chlorophyll synthesis or degradation.

The biosynthesis of chlorophyll is a complex process, and its regulation is tied to various metabolic pathways within the plant, including nitrogen metabolism. mdpi.com Amino acids, for example, are precursors for chlorophyll synthesis. mdpi.com By altering the metabolic landscape, including the ethylene pathway, compounds like AOA can indirectly affect the accumulation of these vital photosynthetic pigments. The increased chlorophyll content observed in the presence of AOA could be due to a variety of factors, such as reduced chlorophyll degradation or an enhanced rate of synthesis.

Table 2: Effect of Aminooxyacetate (AOA) on Leaf Total Chlorophyll Content in Banana Shoots

| Treatment | Increase in Leaf Total Chlorophyll Content (%) |

| AOA | 35 |

| Data extracted from a study on in vitro banana culture. |

Comparative Organismal Metabolic Research (e.g., Aquatic Species Liver Metabolism)

The utility of aminooxyacetate extends beyond plant biology into the realm of comparative animal metabolism, particularly in studies involving aquatic species. The liver is a central organ for metabolism and detoxification, and its enzymatic activities can serve as biomarkers for the physiological status of an organism. wjbphs.com

In a study on the carnivorous fish Sparus aurata (gilt-head bream), the in vitro effects of AOA on key liver enzymes were investigated. AOA was found to be a potent inhibitor of both alanine aminotransferase (ALT) and aspartate aminotransferase (AST) activity in liver extracts. researchgate.net These enzymes play crucial roles in amino acid metabolism, linking it with carbohydrate and energy metabolism.

The inhibition of these transaminases by AOA disrupts normal metabolic pathways. For example, the inhibition of ALT can affect gluconeogenesis, the process of generating glucose from non-carbohydrate substrates like amino acids. This makes AOA a valuable tool for studying the metabolic adaptations of aquatic organisms to different physiological conditions or environmental stressors.

**Table 3: In Vitro Effect of Aminooxyacetate (AOA) on Hepatic Enzyme Activity in *Sparus aurata***

| Enzyme | AOA Concentration | Inhibition of Activity |

| Alanine Aminotransferase (ALT) | Ranged from 5 x 10⁻³ to 4.5 mM | Significant |

| Aspartate Aminotransferase (AST) | Ranged from 5 x 10⁻³ to 4.5 mM | Significant |

| Data based on in vitro studies of liver extracts. |

By observing the metabolic consequences of AOA application, researchers can gain insights into the metabolic flexibility and vulnerabilities of different aquatic species.

Methodological Approaches in Methyl Aminooxyacetate Hydrochloride Research

Enzymatic Activity Assays

The study of how methyl aminooxyacetate hydrochloride affects enzyme function is fundamental to understanding its mechanism of action. Enzymatic activity assays are crucial for determining the extent of inhibition or modulation of specific enzymes.

Spectrophotometric and fluorescence-based assays are cornerstone techniques for measuring enzyme activity due to their sensitivity, adaptability, and real-time monitoring capabilities. nih.gov

Spectrophotometric Assays: These methods rely on a change in the light-absorbing properties of a substrate or a product of an enzymatic reaction. nih.gov A common approach is a coupled assay, where the product of the primary enzymatic reaction is used as a substrate by a second enzyme, which in turn produces a readily detectable chromophore. researchgate.netnih.gov For instance, the oxidative deamination of a substrate can be continuously monitored by coupling the reaction to a dehydrogenase that reduces NAD+ to NADH, resulting in an increase in absorbance at 340 nm. researchgate.net This method offers a continuous and reproducible means to determine enzyme kinetics. The linear range for such assays can extend from approximately 1 to 75 nmol of product in a 1-ml reaction volume. nih.gov

Fluorescence-based Assays: These assays offer even higher sensitivity compared to spectrophotometric methods. colostate.edu They utilize substrates that become fluorescent upon enzymatic cleavage. colostate.edubmglabtech.com A fluorogenic substrate, when acted upon by an enzyme, releases a fluorophore, and the resulting increase in fluorescence is proportional to the enzyme's activity. bmglabtech.com These assays are particularly well-suited for microplate formats, allowing for higher throughput. bmglabtech.comfrontiersin.org Common fluorescent indicators include 4-methylumbelliferone (B1674119) (MUB) and 7-amino-4-methylcoumarin (B1665955) (MUC). colostate.edu The high sensitivity of fluorescence assays permits the detection of product concentrations in the nanomolar range. frontiersin.org

A comparison of general features of these two methods is presented below:

Table 1: Comparison of Spectrophotometric and Fluorescence-based Enzyme Assays| Feature | Spectrophotometric Assays | Fluorescence-based Assays |

|---|---|---|

| Principle | Measures change in absorbance of light | Measures emission of light from a fluorophore |

| Sensitivity | Generally lower | Typically higher colostate.edu |

| Common Application | Coupled enzyme reactions researchgate.net | High-throughput screening nih.govnih.gov |

| Example Indicator | NADH (absorbance at 340 nm) researchgate.net | 4-methylumbelliferone (MUB) colostate.edu |

| Advantages | Inexpensive, reproducible researchgate.net | High sensitivity, real-time monitoring nih.gov |

High-throughput screening (HTS) is a critical tool in drug discovery for identifying and characterizing enzyme inhibitors from large compound libraries. nih.govnih.gov These methodologies are designed to rapidly assess the inhibitory potential of numerous compounds, including this compound, against a specific enzyme target.

The core of HTS for enzyme inhibitors involves miniaturized, automated assays that can be performed in parallel, typically in 96- or 384-well microplates. frontiersin.org Fluorescence-based assays are the most common readout method in HTS campaigns due to their high sensitivity and compatibility with automation. nih.gov A successful HTS workflow allows for the rapid classification of compounds immediately following the initial screen. nih.gov

Recent advancements in HTS focus not only on identifying "hits" but also on providing early mechanistic information about how the compound inhibits the enzyme. explorationpub.com By varying substrate concentrations, for example, it is possible to gain insights into the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov This early mechanistic data is invaluable for prioritizing lead compounds for further development. explorationpub.com

Metabolomics and Metabolic Flux Analysis

Metabolomics provides a global snapshot of the small-molecule metabolites present in a biological system, offering insights into the physiological state and response to stimuli like the introduction of this compound.

Stable isotope tracer analysis is a powerful technique used to trace the flow of atoms through metabolic pathways, providing dynamic information about metabolic fluxes. frontiersin.org In research related to amino acid metabolism, this technique is particularly insightful.

A novel approach involves the use of a single, multiply-labeled amino acid tracer, such as methyl[D3]-13C-methionine, to simultaneously measure both muscle protein synthesis and breakdown. nih.govresearchgate.net The incorporation of the labeled methionine into protein provides a measure of synthesis, while the appearance of its labeled metabolic byproducts, such as methyl[D3]-methylhistidine, indicates protein breakdown. nih.govresearchgate.net This method allows for the dual assessment of these two key processes within the same experiment. nih.gov

These techniques can be applied in various biological settings, from in vitro cell cultures to in vivo studies in organisms. frontiersin.orgnih.gov The delivery of stable-isotope tracers can be achieved through various means, including direct infusion, gavage, or inclusion in diets. frontiersin.org The subsequent analysis of isotopic enrichment in metabolites is typically performed using mass spectrometry or NMR. frontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural and quantitative information about metabolites in a biological sample. nih.gov 1H-NMR is frequently used to profile amino acid metabolism in biological fluids. nih.govnih.gov

In a typical 1H-NMR metabolomics workflow, biological samples are mixed with a buffer containing a known internal standard for calibration. nih.govnih.gov The resulting spectrum displays a series of peaks, with the position (chemical shift) and intensity of each peak corresponding to a specific metabolite and its concentration. nih.gov By comparing the spectra of control and treated samples (e.g., with this compound), researchers can identify and quantify changes in the metabolic profile.

NMR offers the advantage of minimal sample preparation and the ability to detect a wide range of metabolites simultaneously. nih.gov However, its sensitivity can be lower than that of mass spectrometry-based methods for some analytes. nih.gov

Gas Chromatography–Mass Spectrometry (GC-MS) is a robust and widely used platform in metabolomics for the separation, identification, and quantification of volatile and semi-volatile metabolites. gcms.czpsu.edu It is considered a "gold standard" for metabolite analysis due to its high chromatographic resolution and reproducible fragmentation patterns. psu.edu

Prior to GC-MS analysis, metabolites in a sample are typically derivatized to increase their volatility and thermal stability. gcms.cz A common derivatization procedure involves methoxyamination followed by trimethylsilylation. gcms.cz The derivatized sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the chromatographic column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. researchgate.net

GC-MS can be operated in different modes for various analytical purposes. Full-scan mode provides a complete mass spectrum for compound identification, while selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes offer higher sensitivity and selectivity for quantifying specific target metabolites. ijpras.com The combination of retention time and mass spectrum allows for confident metabolite identification, often aided by comparison to spectral libraries. researchgate.net

Untargeted and Targeted Metabolomics Approaches

Metabolomics provides a powerful lens through which to view the biochemical effects of compounds like this compound. This is achieved by systematically studying the unique chemical fingerprints that specific cellular processes leave behind. Research in this area typically employs two complementary strategies: untargeted and targeted metabolomics.

Untargeted Metabolomics serves as a hypothesis-generating tool, offering a broad and comprehensive snapshot of the metabolome. nih.gov The objective is to detect and quantify as many small molecules, or metabolites, as possible in a sample without a preconceived bias. This approach is invaluable for discovering unexpected metabolic perturbations following treatment with a compound. Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are often used to analyze the complex mixture of metabolites in biological samples, providing insights into broad metabolic shifts. nih.govnih.gov For instance, an untargeted analysis could reveal alterations in amino acid metabolism, energy pathways, or lipid profiles, identifying novel pathways affected by this compound. nih.gov

Targeted Metabolomics , in contrast, is a hypothesis-driven approach. It focuses on the precise and accurate measurement of a specific, predefined group of metabolites. nih.govmetasysx.com This method is ideal for validating findings from untargeted studies or for investigating specific metabolic pathways known to be modulated by the compound. By using internal standards and generating standard curves, targeted metabolomics provides robust and reliable quantification of key metabolites. metasysx.comnih.gov For example, given that this compound is an inhibitor of transaminases, a targeted approach could be designed to precisely quantify the levels of specific amino acids and their derivatives to understand the direct impact on these pathways. mdpi.com

The combination of these two approaches provides a holistic view of a compound's metabolic impact. Untargeted analysis casts a wide net to identify all affected pathways, while targeted analysis provides detailed, quantitative data on the most relevant molecules.

Interactive Data Table: Comparison of Metabolomics Approaches

| Feature | Untargeted Metabolomics | Targeted Metabolomics |

|---|---|---|

| Goal | Comprehensive profiling, hypothesis generation | Precise quantification of specific metabolites, hypothesis testing |

| Scope | Broad (hundreds to thousands of metabolites) | Narrow (a few to dozens of predefined metabolites) |

| Methodology | Often uses high-resolution mass spectrometry (e.g., UPLC-Q-TOF/MS) to capture a wide range of compounds. nih.gov | Optimized for specific compounds, often using techniques like Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. biorxiv.org |

| Data Analysis | Complex data processing and statistical analysis to identify significant changes. | More straightforward, focused on quantification against standard curves. metasysx.com |

| Primary Outcome | Discovery of potential biomarkers and affected pathways. | Absolute or relative concentration of specific target molecules. metasysx.com |

Cell-Based Assays for Cellular Process Analysis

To understand the effects of this compound at the cellular level, researchers utilize a variety of cell-based assays. These in vitro tools are essential for dissecting the compound's impact on fundamental cellular processes such as growth, division, and survival.

Cell Proliferation and Viability Assays

Cell proliferation and viability assays are fundamental tools for assessing the general health of a cell population after exposure to a chemical agent. nih.gov These assays typically measure a marker of metabolic activity, which is directly proportional to the number of living, healthy cells. promega.com Studies have demonstrated that aminooxyacetic acid (AOAA), the active component of this compound, significantly inhibits the proliferation of various cancer cell lines, including glioma and prostate cancer cells. nih.govselleckchem.com

Several common methods are employed:

Tetrazolium Reduction Assays (MTT, MTS, XTT): These are colorimetric assays where metabolically active cells reduce a tetrazolium salt to a colored formazan (B1609692) product. nih.gov The amount of color produced is measured with a spectrophotometer and correlates with the number of viable cells. promega.com The MTT assay, one of the first developed, produces an insoluble purple formazan that requires a solubilization step. nih.gov Newer dyes like MTS and XTT are reduced to formazan products that are soluble in cell culture medium, simplifying the protocol. promega.comnih.gov

Resazurin (B115843) (alamarBlue) Assay: This is a fluorometric or colorimetric assay where the blue, non-fluorescent resazurin reagent is reduced to the pink, highly fluorescent resorufin (B1680543) by viable cells. thermofisher.com

ATP Assay: This assay quantifies adenosine (B11128) triphosphate (ATP), as only metabolically active cells can synthesize it. The amount of ATP is measured using a luciferase enzyme system that produces light, which is detected by a luminometer. promega.com

Interactive Data Table: Overview of Common Viability Assays

| Assay Type | Principle | Detection Method | Key Features |

|---|---|---|---|

| MTT | Reduction of MTT to insoluble purple formazan by mitochondrial dehydrogenases. nih.gov | Colorimetric (Absorbance) | Requires a solubilization step; widely used. nih.gov |

| MTS | Reduction of MTS to soluble formazan. promega.com | Colorimetric (Absorbance) | "Add-mix-measure" protocol; no solubilization needed. promega.com |

| XTT | Reduction of XTT to soluble formazan. nih.gov | Colorimetric (Absorbance) | Offers reduced assay time and handling compared to MTT. nih.gov |

| Resazurin (alamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin. promega.comthermofisher.com | Fluorometric or Colorimetric | High sensitivity; allows for continuous monitoring. thermofisher.com |

| ATP Assay | Quantification of ATP using luciferase/luciferin reaction. promega.com | Luminometric | Fast and highly sensitive measure of metabolic activity. nih.gov |

Cell Cycle Distribution Analysis

The cell cycle is the series of events that take place in a cell leading to its division and duplication of its DNA to produce two daughter cells. miltenyibiotec.com Analysis of the cell cycle distribution is crucial for determining if a compound inhibits cell proliferation by causing cells to arrest at a specific phase. Research indicates that aminooxyacetic acid (AOAA) can halt the cell cycle. nih.gov For example, in combination with another agent, a related compound was found to induce cell cycle arrest at the G1 phase in prostate cancer cells. nih.gov

The most common technique for this analysis is flow cytometry . Cells are treated with the compound, harvested, and then stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI) or DAPI. mdpi.comnih.gov The intensity of the fluorescence from each cell is proportional to its DNA content. A flow cytometer then analyzes thousands of individual cells, generating a histogram that shows the distribution of the cell population across the different phases of the cell cycle:

G0/G1 Phase: Cells have a normal (2n) amount of DNA.

S Phase: Cells are actively synthesizing DNA, so their DNA content is between 2n and 4n.

G2/M Phase: Cells have completed DNA replication and contain a doubled (4n) amount of DNA before they divide (mitosis). miltenyibiotec.com

An accumulation of cells in a particular phase suggests that the compound interferes with the molecular machinery that controls progression through that stage of the cycle.

Apoptosis and Necrosis Pathway Delineation

When a compound reduces cell viability, it is important to determine the mode of cell death. The two primary modes are apoptosis and necrosis.

Apoptosis is a form of programmed cell death, an orderly and energy-dependent process that is crucial for normal tissue development and homeostasis. medchemexpress.com It is characterized by specific morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, without inducing an inflammatory response. medchemexpress.com

Necrosis is typically considered an uncontrolled form of cell death resulting from acute cellular injury, such as exposure to toxins or physical damage. nih.gov It is characterized by cell swelling, rupture of the plasma membrane, and the release of intracellular contents, which can trigger inflammation. nih.gov

Studies have shown that aminooxyacetic acid (AOAA) can induce both apoptosis and necrosis in C6 glioma cells. selleckchem.com Furthermore, a combination of methoxyacetic acid and aminomethylphosphonic acid was found to promote apoptosis in prostate cancer cells by downregulating anti-apoptotic genes and activating caspases 3 and 7. nih.gov Delineating these pathways often involves assays that detect key molecular markers, such as the activation of caspase enzymes (hallmarks of apoptosis) or the loss of membrane integrity (a sign of necrosis).

Interactive Data Table: Apoptosis vs. Necrosis

| Feature | Apoptosis (Programmed Cell Death) | Necrosis (Pathological Cell Death) |

|---|---|---|

| Stimuli | Physiological or mild pathological triggers. medchemexpress.com | Intense insults like toxins, ischemia, trauma. nih.gov |

| Cellular Morphology | Cell shrinkage, chromatin condensation, membrane blebbing, formation of apoptotic bodies. | Cell swelling (oncosis), membrane rupture, organelle breakdown. |

| Biochemical Events | Activation of caspases, DNA fragmentation into regular ladder pattern, regulation by Bcl-2 family proteins. nih.gov | ATP depletion, loss of ion homeostasis, random DNA degradation. |

| Plasma Membrane | Integrity is maintained until late stages. | Early loss of integrity, leakage of cellular contents. |

| Tissue Reaction | No inflammation; apoptotic bodies are phagocytosed. medchemexpress.com | Significant inflammatory response. nih.gov |

Molecular and Cellular Biology Techniques

To delve deeper into the mechanisms of action of this compound, researchers employ sophisticated molecular biology techniques to examine changes in gene and protein expression that underpin the observed cellular effects.

Gene Expression Analysis (e.g., qRT-PCR, RNA-Seq)

Gene expression analysis measures the activity of genes, revealing which genes are turned on or off and the degree to which their expression levels change in response to a compound. This is critical for identifying the specific molecular pathways targeted by this compound. Two powerful and widely used techniques are Quantitative Real-Time PCR (qRT-PCR) and RNA-Sequencing (RNA-Seq).

Quantitative Real-Time PCR (qRT-PCR) is a targeted technique used to detect and quantify the expression of a small number of specific genes in real-time. nih.gov It is highly sensitive and specific, making it the gold standard for validating gene expression results obtained from broader, discovery-based methods like RNA-Seq. nih.gov In the context of this compound research, qRT-PCR could be used to precisely measure changes in the mRNA levels of genes known to be involved in apoptosis (e.g., Bax, Bcl-2, Caspase-3) or cell cycle control (e.g., cyclins, CDKs) following treatment.

RNA-Sequencing (RNA-Seq) is a high-throughput, untargeted approach that uses next-generation sequencing to reveal a comprehensive snapshot of the entire transcriptome (the full range of messenger RNA molecules) in a cell at a given moment. nih.gov This powerful discovery tool allows researchers to identify all genes that are differentially expressed in response to a compound, without prior knowledge of which genes might be affected. nih.gov An RNA-Seq experiment could uncover novel signaling pathways or cellular processes modulated by this compound, providing a global view of its mechanism of action and generating new hypotheses for further investigation. nih.govnih.gov

Interactive Data Table: Comparison of Gene Expression Analysis Techniques

| Feature | qRT-PCR | RNA-Seq |

|---|---|---|

| Scope | Targeted (analyzes one or a few genes at a time) | Untargeted/Global (analyzes the entire transcriptome) |

| Primary Use | Quantification of specific genes, validation of array or RNA-Seq data. nih.gov | Discovery of novel genes and pathways, profiling of gene expression on a genome-wide scale. nih.gov |

| Principle | Reverse transcription of RNA to cDNA followed by PCR amplification with sequence-specific primers and fluorescent probes. nih.gov | Reverse transcription of RNA, followed by library preparation and massive parallel sequencing of cDNA fragments. |

| Output | Relative or absolute quantification of target gene expression (e.g., fold change). | A list of all expressed genes and their relative expression levels (read counts). |

| Requirement | Requires prior knowledge of the gene sequence to design primers and probes. | Does not require prior knowledge of the transcriptome; can identify novel transcripts. |

Proteomic Analysis and Protein Level Determination (e.g., Western Blot)

Investigating the effects of this compound at the protein level is crucial for understanding its downstream cellular consequences. Proteomic analyses, often coupled with targeted protein quantification methods like Western blotting, provide insights into how the inhibition of specific metabolic pathways reverberates to alter the cellular proteome.

Western blotting is a widely used technique to detect and quantify specific proteins within a complex mixture, such as a cell lysate. nih.govyoutube.com The process involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with antibodies specific to the protein of interest. youtube.com This allows for the assessment of changes in the expression levels of key proteins following treatment with a compound like aminooxyacetate (AOA), the active metabolite of this compound.

In the context of AOA research, Western blot analysis has been employed to determine its impact on proteins involved in cellular stress and oncogenic pathways. For instance, studies in breast cancer cell lines have used this method to measure the levels of proteins related to the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, as AOA's disruption of amino acid metabolism can trigger these pathways. nih.gov Key proteins analyzed include GRP78, PERK, and IRE1α. nih.gov Furthermore, the expression of the oncoprotein c-MYC, which is linked to glutamine metabolism, has been shown to be modulated by AOA treatment, and these changes are quantifiable by Western blot. nih.gov

The general workflow for such an analysis includes treating cultured cells with AOA, preparing cell lysates, separating the proteins on an SDS-PAGE gel, transferring them to a nitrocellulose or PVDF membrane, and then probing with primary antibodies against target proteins and appropriate housekeeping proteins (like β-actin or GAPDH) for normalization. nih.govresearchgate.net Subsequent incubation with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP) allows for detection via chemiluminescence, producing bands whose intensity corresponds to the protein abundance. youtube.comnih.gov

Table 1: Proteins Investigated by Western Blot in Aminooxyacetate (AOA) Research This table is illustrative and based on findings from related research.

| Protein Target | Cellular Pathway | Observed Effect of AOA Treatment | Reference |

|---|---|---|---|

| c-MYC | Oncogenesis, Metabolism | Decreased expression in high c-MYC expressing cells | nih.gov |

| GRP78 (BiP) | Endoplasmic Reticulum Stress, UPR | Modulation of expression indicates ER stress | nih.gov |

| PERK | Endoplasmic Reticulum Stress, UPR | Modulation of phosphorylation/expression | nih.gov |

| IRE1α | Endoplasmic Reticulum Stress, UPR | Modulation of phosphorylation/expression | nih.gov |

| ATF4 | Endoplasmic Reticulum Stress, UPR | Upregulation downstream of PERK activation | nih.gov |

Genetic Interaction Mapping (e.g., Transposon Insertion Sequencing)

Genetic interaction mapping is a powerful systems biology approach used to identify functional relationships between genes. These methods can reveal genes that buffer or enhance the effects of a specific genetic perturbation or a chemical compound, thereby elucidating the compound's mechanism of action and identifying potential resistance or sensitivity determinants.

While direct genetic interaction mapping studies involving this compound are not prominently documented, the methodology is highly applicable. Techniques like Transposon Insertion Sequencing (Tn-Seq) in bacteria or CRISPR/Cas9-based screens in mammalian cells can be used to perform large-scale genetic interaction studies. nih.govembopress.org

In a hypothetical Tn-Seq experiment, a library of bacterial mutants, each with a random transposon insertion, would be grown in the presence and absence of a sub-lethal concentration of this compound. nih.gov By sequencing the transposon insertion sites and quantifying the abundance of each mutant in the treated versus the control population, one can identify genes whose inactivation leads to either increased sensitivity (negative genetic interaction) or increased resistance (positive genetic interaction) to the compound. nih.gov For example, inactivation of a gene in a pathway that helps mitigate the metabolic stress caused by transaminase inhibition would likely result in a mutant that is highly sensitive to the compound.

In mammalian cells, a similar approach using pooled CRISPR/Cas9 knockout screens could identify human genes that interact with the effects of this compound. embopress.orgescholarship.org A library of cells, each with a different gene knocked out, would be treated with the compound. Genes whose knockout sensitizes cells to the drug would be identified as critical for surviving its metabolic insults. Conversely, genes whose knockout confers resistance might be involved in activating cell death pathways in response to the compound. escholarship.org

Table 2: Illustrative Outcomes of a Hypothetical Genetic Interaction Screen with this compound This table is conceptual and illustrates potential findings from such a study.

| Gene Category | Type of Genetic Interaction | Rationale / Potential Function |

|---|---|---|

| Amino Acid Transporters | Negative (Sensitizing) | Inactivation would exacerbate the amino acid starvation caused by the compound. |

| Serine Biosynthesis Pathway | Negative (Sensitizing) | Inhibition of transaminases can affect serine metabolism; further disruption would be detrimental. |

| Apoptotic Pathway Components | Positive (Resistance) | Inactivation of a pro-apoptotic gene could prevent cell death induced by metabolic stress. |

Computational and Theoretical Modeling in Metabolic Research

Computational modeling has become an indispensable tool for understanding the complex and system-wide effects of metabolic inhibitors like this compound. These in silico approaches allow for the simulation and prediction of metabolic states that are often difficult to measure experimentally.

Metabolic Network Reconstruction and Elementary-Flux-Mode Analysis

Metabolic network reconstruction is the process of assembling all known metabolic reactions of an organism into a comprehensive, mathematically structured model. wikipedia.orgnih.govresearchgate.net These genome-scale metabolic models (GEMs) represent the complete set of metabolic transformations an organism is capable of performing.

Once a network is reconstructed, it can be analyzed using various computational techniques, including Elementary Flux Mode (EFM) analysis. nih.govnih.gov An EFM is a minimal set of reactions that can operate at a steady state, representing a fundamental, non-decomposable metabolic pathway. nih.govbiorxiv.org The complete set of EFMs for a network characterizes all possible metabolic functions.

In the context of this compound, EFM analysis can be used to understand how the inhibition of transaminases remodels the metabolic capabilities of a cell. By computationally "inhibiting" or "deleting" the target reactions in the GEM, one can calculate the new set of EFMs. This analysis can reveal:

Which metabolic pathways are rendered non-functional.

The emergence of alternative or bypass pathways.

The theoretical maximum yield of a particular metabolite under the inhibited condition.

This approach provides a holistic view of metabolic robustness and fragility, showing how the cell might adapt to the enzymatic blockade imposed by the compound. nih.govresearchgate.net

In Silico Screening and Molecular Docking Studies for Enzyme Interactions

In silico screening and molecular docking are computational methods used to predict the binding affinity and interaction between a small molecule (ligand), like methyl aminooxyacetate, and a protein target (receptor). nih.govresearchgate.net These techniques are crucial in drug discovery for identifying potential targets and understanding the molecular basis of inhibition. nih.govmdpi.com